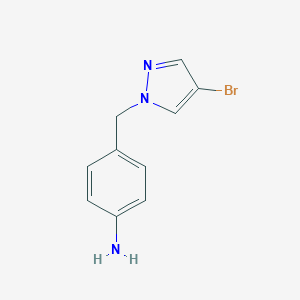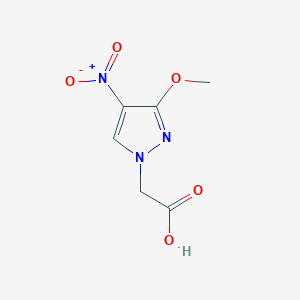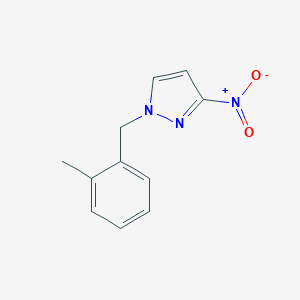![molecular formula C9H6ClN3O4 B508027 5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furaldehyde CAS No. 512809-42-6](/img/structure/B508027.png)
5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furaldehyde”, pyrazole compounds are generally synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .
Scientific Research Applications
Antibacterial Applications
The pyrazole moiety present in the compound has been associated with antibacterial properties. This suggests that “5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furaldehyde” could be used in the development of new antibacterial agents, potentially addressing antibiotic resistance issues .
Anti-inflammatory Uses
Compounds containing the pyrazole ring have shown anti-inflammatory activity. This compound could be investigated for its efficacy in reducing inflammation, which is a common symptom in various diseases .
Anticancer Potential
The structure of this compound is similar to other molecules that have been synthesized and evaluated for antitumor potential. It could be explored for its ability to inhibit cancer cell growth, particularly in solid tumors .
Analgesic Properties
Pyrazole derivatives are known to possess analgesic properties. Research into “5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furaldehyde” could lead to the development of new pain-relief medications .
Anticonvulsant Activity
The compound’s framework is conducive to anticonvulsant activity, which could be beneficial in the treatment of epilepsy and other seizure disorders .
Antioxidant Effects
Antioxidants are crucial in protecting the body from oxidative stress. The pyrazole core of the compound could be indicative of potential antioxidant properties, which might be harnessed in various therapeutic applications .
properties
IUPAC Name |
5-[(4-chloro-3-nitropyrazol-1-yl)methyl]furan-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O4/c10-8-4-12(11-9(8)13(15)16)3-6-1-2-7(5-14)17-6/h1-2,4-5H,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMOIDBNEMSRTQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C=O)CN2C=C(C(=N2)[N+](=O)[O-])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid](/img/structure/B507994.png)

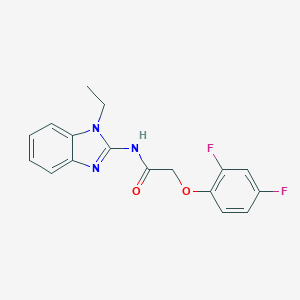

![[3-(5-phenyl-2H-tetraazol-2-yl)-1-adamantyl]acetic acid](/img/structure/B508022.png)
![5-{[3-(Trifluoromethyl)phenoxy]methyl}-2-furaldehyde](/img/structure/B508023.png)
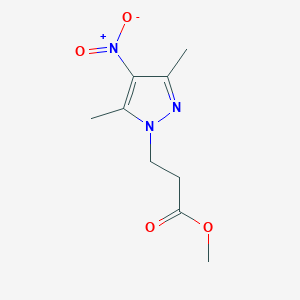
![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbaldehyde](/img/structure/B508025.png)
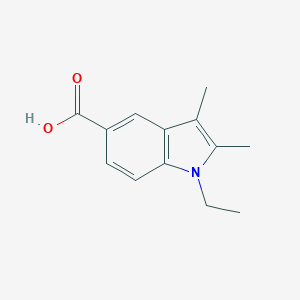
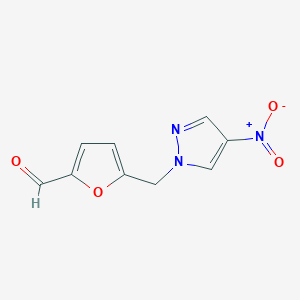
![Methyl 5-[(4-methylphenoxy)methyl]furan-2-carboxylate](/img/structure/B508030.png)
